molecular formula C15H21BrN4O3 B2785374 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 946260-94-2

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2785374
CAS RN: 946260-94-2
M. Wt: 385.262
InChI Key: CZDUMLHZNUTWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione, also known as BrdU, is a synthetic nucleoside analog that is commonly used in scientific research. BrdU is structurally similar to thymidine, a component of DNA, and can be incorporated into newly synthesized DNA during cell division. This property of BrdU makes it a useful tool for studying cell proliferation and DNA synthesis.

Mechanism of Action

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can be detected using various techniques such as immunohistochemistry and flow cytometry. The detection of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione allows researchers to track the proliferation of cells and study various biological processes.
Biochemical and Physiological Effects
8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have minimal biochemical and physiological effects on cells. However, high concentrations of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can inhibit cell proliferation and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its ability to label newly synthesized DNA. This property of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione allows researchers to track the proliferation of cells and study various biological processes. However, one limitation of using 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is its potential toxicity at high concentrations. High concentrations of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can inhibit cell proliferation and induce apoptosis, which may affect the results of experiments.

Future Directions

For the use of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione include the development of new techniques for detecting 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione and the development of new analogs with higher efficiency and specificity.

Synthesis Methods

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized by reacting 5-bromo-2'-deoxyuridine with isopentenyl pyrophosphate and dimethylallyl pyrophosphate in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques.

Scientific Research Applications

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is widely used in scientific research to study cell proliferation, DNA synthesis, and cell differentiation. 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can be incorporated into newly synthesized DNA during cell division, allowing researchers to track the proliferation of cells. This property of 8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione has been used to study various biological processes such as embryonic development, tissue regeneration, and cancer progression.

properties

IUPAC Name

8-bromo-3-methyl-1-(3-methylbutyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O3/c1-8(2)6-7-19-13(22)11-12(18(5)15(19)23)17-14(16)20(11)9(3)10(4)21/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUMLHZNUTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1-isopentyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

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